Schisanlignone D

Descripción general

Descripción

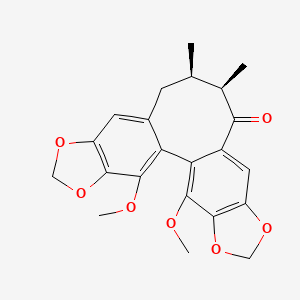

Schisanlignone D is a dibenzocyclooctadiene lignan found in the plant Schisandra chinensis. It is a natural product known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Schisanlignone D can be isolated from the stems of Kadsura japonica . The isolation process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The compound is then purified through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic methods to obtain high-purity this compound .

Análisis De Reacciones Químicas

Structural Basis for Reactivity Predictions

Schisanlignone D’s structure includes:

-

Two aryl groups (benzene rings)

-

Dibenzocyclooctadiene skeleton (common in Schisandra lignans)

-

Oxygenated functional groups (e.g., methoxy, hydroxyl)

These features suggest possible reaction pathways:

Gaps in Experimental Data

The lack of published studies may stem from:

-

Low natural abundance , limiting material for reactivity studies.

-

Focus on bioactivity (e.g., antioxidant, hepatoprotective effects) over synthetic modifications.

-

Analytical challenges in isolating reaction intermediates due to structural complexity.

Proposed Research Directions

To characterize this compound’s reactivity, the following methodologies could be employed:

3.1. Oxidative Degradation Studies

-

Reagents : H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> (Fenton’s reagent), KMnO<sub>4</sub>

-

Objective : Identify stable degradation products to infer bond stability.

3.2. Acid/Base Hydrolysis

-

Conditions : HCl (1M, reflux) or NaOH (0.1M, 60°C)

-

Expected Outcomes : Cleavage of methoxy groups or glycosidic bonds (if present).

3.3. Spectroscopic Monitoring

-

Techniques : <sup>1</sup>H/<sup>13</sup>C NMR, HPLC-MS

-

Application : Track real-time changes during reactions.

Recommendations for Future Work

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

- Molecular Formula : C22H22O7

- Molecular Weight : 398.4 g/mol

- Source : Primarily isolated from the stems of Kadsura japonica and Schisandra chinensis.

The compound can be extracted through solvent extraction methods followed by purification techniques such as chromatography to obtain high-purity samples for research purposes .

Scientific Research Applications

Schisanlignone D has been studied extensively across several scientific domains:

Chemistry

- Reference Compound : Utilized as a reference in the study of lignans, aiding in the understanding of their chemical properties and reactions.

- Reactivity : It undergoes various chemical reactions including oxidation, reduction, and substitution, which are crucial for modifying its structure to enhance biological activity.

Biology

- Cellular Processes : Investigated for its effects on cellular signaling pathways, apoptosis, and inflammation modulation. Its interactions with specific proteins lead to changes in gene expression that are significant in various biological processes .

- Antioxidant Activity : Exhibits antioxidant properties, contributing to its potential in preventing oxidative stress-related damage in cells .

Medicine

- Therapeutic Potential : this compound shows promise in treating metabolic disorders, cancer, and neurodegenerative diseases. It is being evaluated for its efficacy in drug development and clinical trials targeting these conditions .

- Case Studies :

- A study highlighted its potential antidepressant-like effects when combined with other extracts, demonstrating improvements in anxiety-like behaviors in animal models .

- Research on wine-steamed Schisandra chinensis extracts indicated that this compound could serve as a Q-marker for therapeutic efficacy against allergic asthma, showcasing its medicinal relevance .

Industry

Mecanismo De Acción

The mechanism of action of Schisanlignone D involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular signaling pathways, influencing gene expression, and interacting with specific proteins. These interactions lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .

Comparación Con Compuestos Similares

- Schisanlignone A

- Schisanlignone C

- Schisanlignaol D

Comparison: Schisanlignone D is unique among its similar compounds due to its specific molecular structure and biological activities. While Schisanlignone A and Schisanlignone C share similar lignan structures, this compound has distinct functional groups that contribute to its unique properties. Schisanlignaol D, another related compound, also exhibits different biological activities compared to this compound .

Actividad Biológica

Schisanlignone D is a lignan compound derived from Schisandra viridis, a plant known for its traditional medicinal uses. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It belongs to a class of compounds known as lignans, which are known for their antioxidant properties and potential health benefits. The molecular formula of this compound is CHO, and it features multiple hydroxyl groups that enhance its reactivity and interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals and reduce lipid peroxidation levels, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells, suggesting its potential role in treating inflammatory diseases . This anti-inflammatory effect is particularly relevant in conditions like arthritis and cardiovascular diseases.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In studies involving plant extracts containing this compound, it was observed to inhibit the growth of several fungi and bacteria, indicating its potential use as a natural antimicrobial agent . The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, this compound reduces oxidative stress in cells, thereby protecting against damage.

- Gene Expression Regulation : It influences the expression of genes involved in inflammation and apoptosis, enhancing cellular defense mechanisms .

- Enzyme Inhibition : The compound may inhibit enzymes that contribute to inflammation and microbial growth, further supporting its therapeutic potential .

Case Studies and Experimental Data

A series of studies have highlighted the efficacy of this compound in various experimental models:

These findings underscore the multifaceted biological activities of this compound and its potential applications in pharmaceuticals.

Propiedades

IUPAC Name |

(12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDDZABRYUKCAW-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)[C@@H]1C)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.